ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a hybrid heterocyclic core comprising a 1,3-thiazole ring fused with a 2,5-dihydro-1H-pyrrole moiety. Key structural attributes include:
- Substituents: A 2-fluorophenyl group at position 2 of the pyrrole ring, a 4-methylbenzoyl group at position 3, and a hydroxy group at position 4. The thiazole ring is substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 5 .
- Synthesis: Likely synthesized via condensation of substituted pyrrole precursors with thiazole intermediates, followed by functionalization of aromatic and acyl groups. Similar compounds in the evidence were prepared in high yields (75–90%) using single-crystal diffraction for structural validation .
Properties
IUPAC Name |
ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(16-7-5-6-8-17(16)26)18(21(30)23(28)31)20(29)15-11-9-13(2)10-12-15/h5-12,19,29H,4H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWUUKSGKHYXBZ-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound belongs to a family of ethyl thiazole-pyrrole carboxylates with diverse substituents. Key analogs and their differences include:
Key Observations :
- Halogen Effects : Fluorine (original compound) reduces steric bulk compared to chlorine (), favoring membrane permeability .
- Acyl Group Modifications : 4-Methylbenzoyl (original) vs. 4-butoxybenzoyl () alters solubility; longer alkoxy chains (e.g., butoxy) increase hydrophobicity .
Structural and Crystallographic Comparisons
- Isostructurality : Analogs like those in and exhibit triclinic (P 1̄) symmetry with two independent molecules per asymmetric unit. The original compound likely adopts a similar planar conformation, except for perpendicular fluorophenyl groups .
- Packing Interactions : Chloro/bromo derivatives () show tighter crystal packing due to halogen bonding, whereas ethoxy groups () introduce steric hindrance, reducing lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
